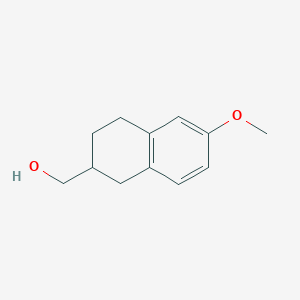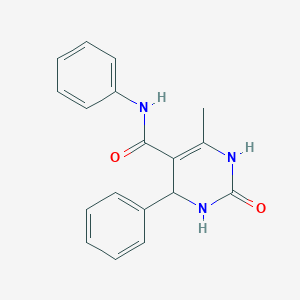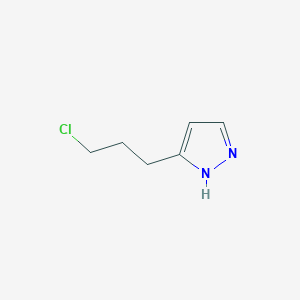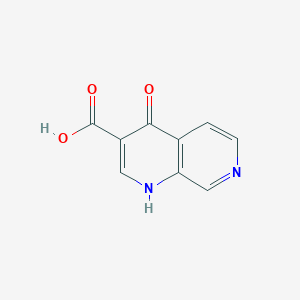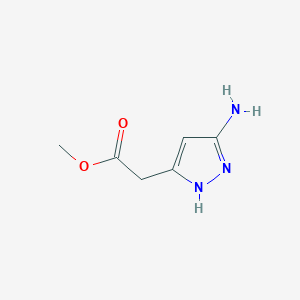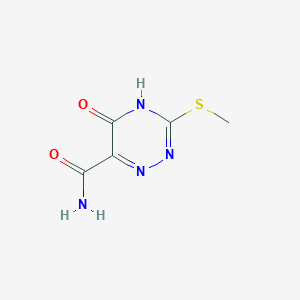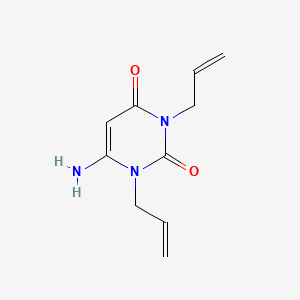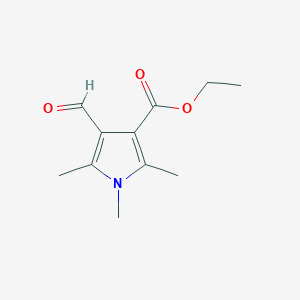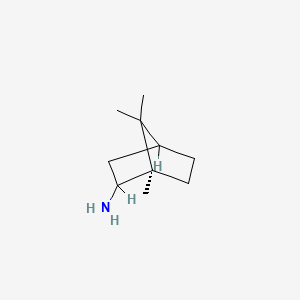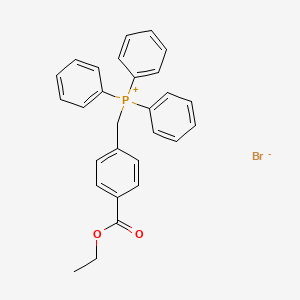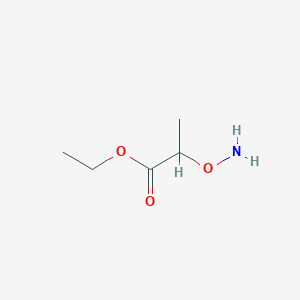
Ethyl 2-aminooxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-aminooxypropanoate is an organic compound with the molecular formula C5H11NO3 It is a derivative of propionic acid and contains an aminooxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminooxypropanoate typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom to form the aminooxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-aminooxypropanoate undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the aminooxy group under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-aminooxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of pyridoxal phosphate-dependent enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-aminooxypropanoate involves the inhibition of pyridoxal phosphate-dependent enzymes. The aminooxy group forms a covalent bond with the aldehyde group of pyridoxal phosphate, thereby blocking the enzyme’s active site and preventing substrate binding. This inhibition can affect various metabolic pathways, including amino acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminooxy-acetic acid ethyl ester
- 2-Aminooxy-butyric acid ethyl ester
- 2-Aminooxy-valeric acid ethyl ester
Uniqueness
Ethyl 2-aminooxypropanoate is unique due to its specific reactivity and the presence of the aminooxy group, which allows it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds.
Propiedades
Número CAS |
5766-86-9 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
ethyl 2-aminooxypropanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-8-5(7)4(2)9-6/h4H,3,6H2,1-2H3 |
Clave InChI |
IHTQHULEWGMKHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
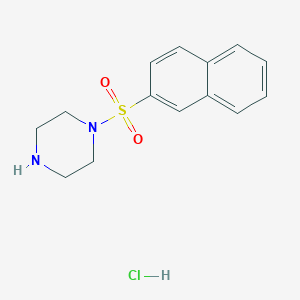
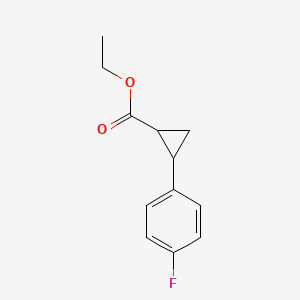
![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)
